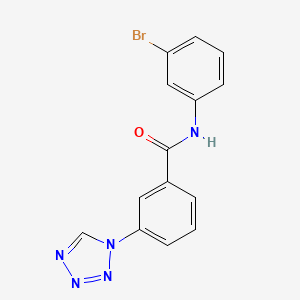

N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide

Description

N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide (CAS: 2627-69-2) is a benzamide derivative with a bromophenyl group at the N-position and a tetrazole ring at the 3-position of the benzamide scaffold. Its molecular formula is C₁₄H₁₀BrN₅O, and it is commonly referred to as AK-7 in pharmacological contexts . This compound exhibits diverse biological activities, including:

- AMP-activated protein kinase (AMPK) activation

- Antitumor properties (via apoptosis induction and mTOR inhibition)

- Anti-inflammatory effects (inhibition of LPS-induced TNF-α production)

- Adipocyte differentiation inhibition .

The tetrazole group enhances metabolic stability and bioavailability, while the bromophenyl moiety contributes to hydrophobic interactions in target binding .

Properties

Molecular Formula |

C14H10BrN5O |

|---|---|

Molecular Weight |

344.17 g/mol |

IUPAC Name |

N-(3-bromophenyl)-3-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C14H10BrN5O/c15-11-4-2-5-12(8-11)17-14(21)10-3-1-6-13(7-10)20-9-16-18-19-20/h1-9H,(H,17,21) |

InChI Key |

JEZOEXZHRDACLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

-

Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, sodium azide can react with benzonitrile under acidic conditions to form 1H-tetrazole.

-

Bromination of Phenyl Group: : The bromination of a phenyl group can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.

-

Amide Bond Formation: : The final step involves coupling the bromophenyl group with the tetrazole-containing benzamide. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

-

Reduction Reactions: : The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

-

Oxidation Reactions: : The tetrazole ring can be oxidized under certain conditions, although this is less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate can be used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

Substitution: Products where the bromine atom is replaced by another group.

Reduction: Amines from the reduction of nitro groups.

Oxidation: Oxidized tetrazole derivatives.

Scientific Research Applications

Anticancer Activity

N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide has been investigated for its anticancer properties. The tetrazole ring is known to enhance binding affinity to biological targets, making it a promising candidate for cancer therapy. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial membrane potential . For instance, a related tetrazole derivative exhibited significant cytotoxicity against colorectal adenocarcinoma cell lines with an IC50 value of 16.63 µM .

Modulation of Ion Channels

The compound has been identified as a small-molecule activator of TMEM16A, a calcium-activated chloride channel. This modulation is particularly relevant for therapeutic applications in conditions like cystic fibrosis and gastrointestinal disorders . Research indicates that this compound enhances chloride currents at submaximal calcium concentrations, suggesting its role as a potentiator in calcium-dependent signaling pathways.

Chemical Biology Reagent

In material science, this compound serves as a valuable reagent for studying biological processes such as ion channel interactions. Its unique structural characteristics allow for diverse applications in the development of novel materials with specific functionalities.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For example, analogs have shown potent antitrypanosomal activity with low toxicity profiles . The compound's ability to modulate ion channels has also been evaluated using electrophysiological techniques.

Structural Investigations

Structural studies using techniques such as X-ray crystallography and molecular docking have provided insights into the binding interactions between this compound and its biological targets . These investigations are crucial for understanding the compound's pharmacokinetic properties and optimizing its therapeutic potential.

Data Table: Summary of Key Findings

Mechanism of Action

The mechanism by which N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with biological targets in a similar manner to carboxylic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Tetrazole vs. Triazole Derivatives

- 3-(4-((4-allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-bromophenyl)benzamide (): Features a triazole-linked allylphenoxy group. Elemental analysis: C 60.05%, H 4.47%, N 10.76% (vs. C 60.12% theoretical) . Demonstrated anticancer activity against breast cancer cells, though less potent than tetrazole derivatives in AMPK modulation .

Bromophenyl vs. Methoxyphenyl Substituents

Key Findings :

- Tetrazole vs. Triazole : Tetrazole-containing derivatives (e.g., AK-7) show superior metabolic stability and AMPK activation compared to triazole analogs due to the tetrazole’s stronger hydrogen-bonding capacity .

- Bromine Substitution : Bromophenyl derivatives exhibit enhanced lipophilicity and target affinity over chlorophenyl or methoxyphenyl variants, critical for blood-brain barrier penetration in neurological applications .

Elemental Analysis

Note: Fluorophenyl derivatives exhibit higher carbon content due to the absence of bromine, while bromophenyl analogs prioritize halogen-mediated hydrophobic interactions .

Biological Activity

N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of xanthine oxidase and its antimicrobial properties. This article presents a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the introduction of a tetrazole moiety, which is known for enhancing biological activity through various mechanisms. The tetrazole ring can act as an H-bond acceptor, facilitating interactions with biological targets. The compound is typically synthesized via methods involving the cycloaddition of nitriles with sodium azide, followed by subsequent reactions to form the benzamide structure .

Xanthine Oxidase Inhibition

This compound has been evaluated for its xanthine oxidase (XO) inhibitory activity. In a study focused on derivatives of N-phenylisonicotinamide, it was found that the introduction of the tetrazole moiety at the 3'-position significantly improved potency. For instance, a related compound showed an IC50 value of 0.031 μM, indicating strong inhibition compared to the positive control topiroxostat (IC50 = 0.021 μM) . This suggests that this compound may exhibit similar or enhanced inhibitory effects.

Antimicrobial Activity

Tetrazole derivatives, including this compound, have demonstrated notable antimicrobial activities against various pathogens. A study reported that certain tetrazole compounds exhibited significant antibacterial activity against Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . The presence of the bromophenyl group is believed to contribute to this activity by enhancing lipophilicity and facilitating membrane penetration.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzamide and tetrazole moieties can lead to variations in biological activity. For example:

- Substituents on the Benzene Ring : The position and nature of substituents on the benzene ring significantly influence potency. The presence of electron-withdrawing groups, such as bromine, enhances activity by stabilizing the negative charge during enzyme interaction.

- Tetrazole Positioning : The positioning of the tetrazole group is critical; studies have shown that placing it at specific positions can optimize binding interactions with target enzymes like XO .

Case Study 1: Xanthine Oxidase Inhibitors

A series of compounds related to this compound were synthesized and evaluated for their XO inhibitory properties. The most potent derivative achieved an IC50 value significantly lower than previously reported compounds, demonstrating the efficacy of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Testing

In vitro tests conducted on various tetrazole derivatives showed promising results against multiple bacterial strains. The compound exhibited MIC values that positioned it as a potential candidate for further development in antimicrobial therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via amide coupling between 3-bromoaniline and 3-(1H-tetrazol-1-yl)benzoic acid derivatives. Key steps include activating the carboxylic acid (e.g., using HATU or EDCl/HOBt) and coupling under inert conditions. Post-synthesis, purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization. Characterization employs:

- 1H/13C NMR : To confirm substituent integration and coupling patterns (e.g., tetrazole proton at δ ~9.5 ppm).

- HRMS : To verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₄H₁₁BrN₅O: 344.02).

- Melting Point : Comparative analysis with literature values (e.g., analogs in show mp 260–265°C).

- Reference : Similar protocols for benzamide derivatives in and .

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is performed on crystals grown via slow evaporation (solvent: DMSO/EtOH). Data collection uses a diffractometer (e.g., Oxford Xcalibur) at low temperature (100 K). Structural refinement software (e.g., SHELXL) resolves bond lengths, angles, and packing. For example, reports monoclinic space group P2₁/c with a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å for a related bromophenyl benzamide .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound in cancer models?

- Methodological Answer : In prostate cancer cells (e.g., PC-3), the compound induces apoptosis via:

- F-actin destabilization : Confirmed by immunofluorescence and Western blot (↓paxillin, ↓RAC-α).

- Akt-mTOR pathway modulation : Assessed via phospho-specific antibodies (e.g., p-Akt Ser473).

- Reference : Tetrazole derivatives in show similar regulation of cytoskeletal proteins .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer :

- Substituent Variation : Replace bromine with electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) to assess potency. demonstrates that 4-bromo analogs (3e) exhibit higher activity than 3-bromo derivatives.

- Tetrazole Positioning : Compare 1H-tetrazol-1-yl (meta) vs. 1H-tetrazol-5-yl (para) isomers via IC₅₀ assays.

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., tubulin or kinases).

- Reference : SAR strategies from and .

Q. How should researchers address contradictions in reported biological activity across cell lines?

- Methodological Answer :

- Cell Line Profiling : Test the compound in panels (e.g., NCI-60) to identify lineage-specific effects. (prostate) vs. 16 (breast) highlights cell-contextual variability.

- Pathway Enrichment Analysis : Use RNA-seq to identify differentially expressed genes in sensitive vs. resistant lines.

- Reference : Multi-omics approaches in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.